1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE
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Overview
Description
1-(2,3-DIMETHYL-1H-INDOL-1-YL)-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole is 325.12488341 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Functionalization Techniques
The synthesis and functionalization of indole derivatives, including those similar to "1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole," are crucial in medicinal chemistry due to their biological relevance. Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of indole derivatives, offering a versatile approach to accessing a wide variety of biologically active compounds. This methodology enables the functionalization of indoles in the presence of a broad range of functional groups, making it invaluable for the synthesis of complex molecules (Cacchi & Fabrizi, 2005).
Heterocyclic Compound Synthesis
The development of novel pyrido[2,3-d]pyrimidine indole derivatives showcases the vast potential of heterocyclic compounds in pharmaceutical research. These compounds, synthesized through a three-component one-pot cyclocondensation Michael reaction, exhibit a range of biological activities, including antibacterial properties. The ability to modify these molecules through various substituents enables the exploration of their pharmacological profiles and optimization for potential therapeutic applications (Rangel et al., 2017).
Interaction with Biological Targets
The interaction of related compounds with DNA illustrates their potential as drug amplifiers in anticancer therapy. Studies have shown that compounds structurally similar to "1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole" can bind to DNA through intercalation, affecting the DNA's structural integrity and function. This interaction underscores the importance of these molecules in the development of new therapeutic agents that can modulate DNA activity, potentially leading to enhanced anticancer drug efficacy (Strekowski et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11-9-12(2)20-18(19-11)23-10-17(22)21-14(4)13(3)15-7-5-6-8-16(15)21/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVPGZRADVSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2C(=C(C3=CC=CC=C32)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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